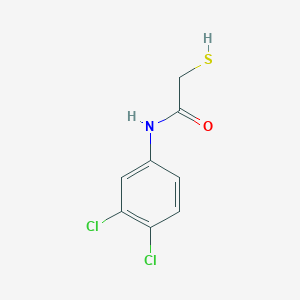

N-(3,4-dichlorophenyl)-2-mercaptoacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-2-sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NOS/c9-6-2-1-5(3-7(6)10)11-8(12)4-13/h1-3,13H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXGBQLQQBKIJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CS)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of N 3,4 Dichlorophenyl 2 Mercaptoacetamide and Its Analogues

Foundational Synthetic Routes for Mercaptoacetamides

The construction of the mercaptoacetamide scaffold typically involves a multi-step process that accommodates various functional groups on the aromatic and side-chain components. The most common strategies focus on the efficient formation of the amide bond and the introduction of the reactive thiol group in a protected form. nih.govnih.gov

Direct Coupling and Aminolysis Strategies

A primary and direct method for synthesizing the amide backbone of N-aryl mercaptoacetamides involves the acylation of a substituted aniline (B41778). nih.gov For N-(3,4-dichlorophenyl)-2-mercaptoacetamide, this route begins with the reaction of 3,4-dichloroaniline (B118046) with a haloacetyl halide, typically chloroacetyl chloride. This electrophilic acyl halide reacts readily with the nucleophilic amine of the aniline derivative to form the stable N-(3,4-dichlorophenyl)-2-chloroacetamide intermediate. nih.govresearchgate.net The reaction is generally carried out in an appropriate solvent like dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF) and in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid byproduct. nih.gov

Aminolysis, the reaction of an amine with an ester, represents an alternative strategy for amide bond formation. rsc.orgnih.govresearchgate.net In the context of mercaptoacetamide synthesis, this could involve reacting a primary or secondary amine with an ester of mercaptoacetic acid. While direct coupling with acyl halides is more commonly cited for this specific class of compounds, aminolysis is a widely used reaction in organic synthesis for creating amide bonds, particularly in the synthesis of polyamides and various biologically active molecules. rsc.orgresearchgate.netmdpi.com The reaction can be promoted by heat or catalysis. rsc.org

Thioacetate (B1230152) Protection and Deprotection Approaches

The thiol group is susceptible to oxidation, making its protection a crucial step during the synthesis of mercaptoacetamides. google.com The thioacetate group serves as a common and effective protecting group for the thiol functionality. google.comsigmaaldrich.com Following the formation of the N-aryl-2-chloroacetamide intermediate, a nucleophilic substitution reaction (Sɴ2) is performed with a thioacetate salt, such as potassium thioacetate, in a solvent like acetone. nih.govresearchgate.net This step displaces the chloride to yield the S-acetyl protected mercaptoacetamide, for instance, S-[2-((3,4-dichlorophenyl)amino)-2-oxoethyl] ethanethioate.

The final step is the deprotection of the thioacetate to reveal the free thiol. This is typically achieved through basic hydrolysis. nih.govsigmaaldrich.com Reagents like potassium hydroxide (B78521) (KOH) in methanol (B129727) or sodium hydroxide (NaOH) in ethanol (B145695) are commonly used to cleave the thioester bond, affording the desired this compound. nih.govresearchgate.netsigmaaldrich.com The deprotection must be carefully controlled, often under an inert atmosphere, to prevent the immediate oxidation of the resulting free thiol to a disulfide. google.comsigmaaldrich.com Alternative deprotection methods using acid catalysis or other reagents have also been described for thioacetates in different contexts. google.commemphis.edu

Diversification through N-Aryl Substitutions

The N-aryl moiety of mercaptoacetamides is a key site for chemical modification to modulate biological activity and physicochemical properties. The electronic nature and substitution pattern of this aromatic ring can significantly influence the compound's inhibitory potential against various enzymes. nih.gov

Impact of Halogenation Patterns on Synthetic Accessibility and Subsequent Activity

The presence, number, and position of halogen atoms on the N-aryl ring have a marked effect on the biological activity of mercaptoacetamides. The parent compound of this article, with its 3,4-dichloro substitution, serves as a specific example of a halogenation pattern. The synthetic accessibility of these analogues is largely dependent on the commercial availability of the corresponding halogenated anilines.

Studies on related mercaptoacetamides have shown that altering the halogenation pattern can fine-tune activity. For instance, in a series of α-benzyl mercaptoacetamide derivatives, the introduction of a single chloro group at the para-position of the N-aryl ring was shown to increase inhibitory activity against the virulence factor LasB from Pseudomonas aeruginosa. nih.govacs.org The inhibitory activities of N-aryl mercaptoacetamides against metallo-β-lactamases (MBLs) are also sensitive to the substitution on the aryl ring, with different patterns favoring inhibition of different enzymes. nih.gov For example, while the 3,4-dichloro substitution is a known pattern, comparisons with other mono- or di-substituted haloaryl analogues are crucial for establishing structure-activity relationships.

Table 1: Effect of N-Aryl Substitution on Metallo-β-Lactamase (MBL) Inhibition

| Compound | N-Aryl Substituent | IMP-7 IC₅₀ (µM) | NDM-1 IC₅₀ (µM) | VIM-1 IC₅₀ (µM) |

| 26 | 4-CF₃ | 1.9 | 3.2 | 2.3 |

| 28 | 3,5-di-CF₃ | 2.0 | 1.5 | 2.4 |

| 24 | 4-OH | 11 | 11 | 5.9 |

| Data sourced from a study on N-aryl mercaptoacetamides as MBL inhibitors. nih.gov |

Incorporation of Varied Aromatic Moieties

To further explore the chemical space and optimize biological interactions, the dichlorophenyl ring can be replaced with a wide range of other aromatic and heteroaromatic systems. nih.govacs.org Docking studies have inspired the replacement of the N-aryl ring with heterocycles like pyridyl or benzothiazolyl rings to enhance interactions within the target's binding pocket. nih.gov For example, a pyridyl ring could introduce a potential hydrogen bond with an active site residue, while a benzothiazolyl ring might engage in additional π-π stacking interactions. nih.gov

The synthesis of these analogues follows a similar route, involving the coupling of the appropriate heterocyclic amine with an α-haloacetyl derivative or a protected mercaptoacetic acid. nih.govacs.orgnih.gov The goal of these modifications is often to improve properties such as inhibitory potency, selectivity over human enzymes, or pharmacokinetic parameters. nih.govresearchgate.net The synthesis of diverse polyamides incorporating various aromatic moieties has also been extensively studied, highlighting the versatility of amide coupling reactions. mdpi.com

α-Position Modifications and Side Chain Elaboration

Modification at the α-carbon (the carbon atom adjacent to the carbonyl group) of the mercaptoacetamide scaffold provides another avenue for structural diversification and activity modulation. While the parent this compound is unsubstituted at this position, introducing substituents can lead to significant changes in biological profiles. researchgate.netchemrxiv.org

The introduction of alkyl or arylalkyl groups at the α-position has been explored to create new classes of inhibitors. researchgate.net For example, α-benzyl, α-methyl, and α-n-propyl groups have been incorporated, leading to potent inhibitors of bacterial proteases like LasB and Clostridium histolyticum collagenase (ColH). researchgate.netnih.gov The synthesis of these α-substituted analogues often begins with a corresponding α-amino acid. nih.gov A common synthetic sequence involves the diazotization of the amino acid followed by chlorination to produce an α-chloro carboxylic acid intermediate. This intermediate is then coupled with the desired aniline (e.g., 3,4-dichloroaniline) to form the α-chloro amide, which subsequently undergoes thioacetate introduction and deprotection as previously described. nih.govacs.org These modifications at the α-position can significantly impact the compound's potency and selectivity. researchgate.net

Generation of Related Heterocyclic Scaffolds

The mercaptoacetamide framework is also a valuable precursor for the synthesis of more complex heterocyclic systems. The reactive thiol and amide functionalities can participate in cyclization reactions to form a variety of ring structures.

N-Aryl-3-mercaptosuccinimides represent a class of compounds structurally related to mercaptoacetamides. These compounds have been investigated as potential antivirulence agents. nih.gov The synthesis of these succinimide (B58015) scaffolds involves modifying the core structure to incorporate a five-membered dicarboximide ring. The synthetic approach often starts from maleic anhydride (B1165640) derivatives, which react with appropriate aryl amines. The thiol group is then introduced onto the succinimide ring system.

Thiadiazole rings can be generated from precursors containing a thiosemicarbazide (B42300) moiety. mdpi.com A common synthetic route involves the reaction of a thiosemicarbazide with a carboxylic acid or its derivative. mdpi.comencyclopedia.pub For instance, 2-amino-1,3,4-thiadiazoles can be synthesized in a one-pot reaction between a thiosemicarbazide and a carboxylic acid in the presence of a cyclizing agent like polyphosphate ester (PPE), which avoids the use of more toxic reagents. mdpi.comencyclopedia.pub The reaction proceeds through the formation of a 2-acyl-hydrazine-1-carbothioamide intermediate, which then undergoes cyclodehydration to form the thiadiazole ring. mdpi.com This methodology allows for the incorporation of the N-aryl acetamide (B32628) pharmacophore into a thiadiazole system. nih.gov

Table 2: General Synthesis of 2-Amino-1,3,4-Thiadiazoles mdpi.com

| Reactants | Conditions | Product |

| Carboxylic Acid + Thiosemicarbazide | Polyphosphate Ester (PPE), Heat | 5-Substituted-1,3,4-thiadiazol-2-amine |

The mercaptoacetamide scaffold can be used to build more complex heterocyclic systems like quinoxalines and pyrimidines.

Quinoxaline (B1680401) derivatives can be synthesized through various routes. One practical method involves the copper-catalyzed reaction of 2-haloanilines with amino acids to form quinoxalin-2-ones, which can be further modified. researchgate.net Another approach starts with a carbohydrazide (B1668358) precursor, such as 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide, which can react with a variety of electrophiles like aldehydes, ketones, and isothiocyanates to yield a wide range of novel quinoxaline derivatives. rsc.org

Pyrimidine-based derivatives are also accessible. For example, 4-(3,4-Dichlorophenyl)-6-(furan-2-yl)pyrimidine-2-thiol has been synthesized via a one-pot, three-component Biginelli-type reaction and used as a building block for more complex structures. researchgate.net The pyrimidine-2-thiol (B7767146) can react with various nitrogen nucleophiles, and its hydrazino derivative serves as a key intermediate for synthesizing fused heterocyclic systems like triazolo-pyrimidines and pyrazolo-pyrimidines. researchgate.net Furthermore, 6-amino-1-alkyl-5-((2-bromo-1-arylethylidene)amino)pyrimidine-2,4(1H,3H)-diones can be obtained by fusing 5,6-diaminouracil (B14702) derivatives with α-bromoacetophenones, providing a route to pteridines, which are fused pyrimidine-pyrazine systems. mdpi.com

The versatility of the N-phenyl acetamide structure is further demonstrated by its incorporation into more elaborate molecular hybrids, such as those containing theophylline (B1681296) and triazole moieties. A series of theophylline-1,2,4-triazole-S-linked N-phenyl acetamides have been synthesized, showcasing the integration of these three pharmacophores. nih.govfrontiersin.org

An improved, efficient synthesis for these hybrids utilizes an ultrasound-assisted approach, which offers advantages like shorter reaction times and higher yields (69-95%) compared to conventional heating methods. nih.govfrontiersin.org The synthesis starts with theophylline, which is modified to create a triazole intermediate. This intermediate is then S-alkylated with an appropriate N-aryl-2-chloroacetamide derivative (including those with 3,4-dichloro substitution) to yield the final target compounds. nih.gov Among the synthesized hybrids, a derivative featuring a 4-chlorophenyl ring showed significant biological activity. nih.govfrontiersin.org

Table 3: Comparison of Synthetic Methods for Theophylline-Triazole Acetamides nih.gov

| Method | Yield | Reaction Time | Advantages |

| Conventional | 66%–75% | Longer | Standard procedure |

| Ultrasound-Assisted | 69%–95% | Shorter | Higher yields, faster reaction |

Biological Target Identification and Mechanistic Enzyme Inhibition Studies

Targeting Bacterial Virulence Metalloproteases

N-(3,4-dichlorophenyl)-2-mercaptoacetamide belongs to the N-aryl mercaptoacetamide class of compounds, which have been identified as effective inhibitors of zinc-dependent metalloproteases secreted by bacteria. nih.gov These enzymes are crucial for bacterial pathogenesis, enabling the breakdown of host tissues and facilitating infection. nih.govnih.gov The development of inhibitors for these proteases is a key component of antivirulence strategies, which aim to disarm pathogens rather than eradicate them, thereby reducing the selective pressure that leads to antibiotic resistance. nih.govnih.gov

Pseudomonas aeruginosa is an opportunistic pathogen responsible for a variety of severe infections. acs.org Its virulence is heavily dependent on secreted factors, among which the zinc metalloprotease Elastase B (LasB) is considered a primary contributor to tissue damage and immune system disruption. nih.govacs.org

This compound has been identified as a direct inhibitor of LasB. In enzymatic assays, the compound demonstrates a moderate but clear inhibitory effect. Its potency has been quantified with a half-maximal inhibitory concentration (IC₅₀) as detailed in the table below. The 3,4-dichloro substitution pattern on the phenyl ring was found to be favorable for LasB inhibition compared to analogues with more polar substituents. researchgate.net

| Compound | Target Enzyme | Inhibitory Potency (IC₅₀) [µM] |

|---|---|---|

| This compound | Pseudomonas aeruginosa Elastase (LasB) | 6.6 ± 0.3 |

Structural and mechanistic studies have elucidated how this compound interacts with the active site of LasB. The primary mechanism of inhibition involves the coordination of the enzyme's catalytic zinc ion (Zn²⁺) by the compound's thiol (mercapto) group. elsevierpure.com This interaction is a hallmark of thiol-based zinc-binding groups targeting metalloproteases. nih.gov

The N-(3,4-dichlorophenyl)acetamide portion of the molecule settles into the S1' binding pocket of the enzyme. elsevierpure.com Crystallographic studies of related mercaptoacetamides with LasB have shown that the N-arylacetamide group is further stabilized by a combination of hydrogen bonding and hydrophobic interactions within the binding pocket. elsevierpure.com Specifically, the carbonyl oxygen can form hydrogen bonds, while the dichlorophenyl ring engages in lipophilic interactions, contributing to the compound's binding affinity and inhibitory action. researchgate.netelsevierpure.com

Clostridium histolyticum is a pathogenic bacterium that produces collagenases, potent virulence factors that degrade collagen, the main structural protein in host connective tissues. nih.govresearchgate.net The inhibition of these enzymes, such as Collagenase H (ColH), represents another key target for antivirulence therapy. nih.gov

When the inhibitory activity of the N-aryl mercaptoacetamide class was evaluated against ColH, a distinct and inverse structure-activity relationship was observed compared to LasB. researchgate.net While lipophilic substitution, such as the 3,4-dichloro pattern of this compound, is favored for LasB inhibition, it is significantly less effective against ColH. acs.orgresearchgate.net

Conversely, analogues bearing polar substituents in the para-position of the N-aryl ring, which are weak inhibitors of LasB, demonstrate potent, nanomolar-range inhibition of ColH. nih.govresearchgate.net For instance, a para-substituted hydrophilic analogue showed an IC₅₀ of 17 nM against ColH, while being over a thousand times less active against LasB. researchgate.net This highlights a fundamental difference in the topology and chemical preferences of the active sites of LasB and ColH, allowing for the development of selective inhibitors for each enzyme by modifying the substitution on the N-aryl ring. nih.govresearchgate.net

| Substitution Pattern on N-Aryl Ring | Relative Potency vs. LasB | Relative Potency vs. ColH |

|---|---|---|

| Lipophilic (e.g., 3,4-dichloro) | Higher | Lower |

| Polar/Hydrophilic (e.g., para-acetyl) | Lower | Higher (Potent Nanomolar Inhibition) |

The study of this compound and its analogues contributes significantly to the field of antivirulence therapy. By targeting extracellular virulence factors like LasB and ColH, these inhibitors can disrupt the infection process without killing the bacteria, a strategy believed to exert less selective pressure for the development of drug resistance. nih.govnih.gov

The divergent structure-activity relationships of this compound class against LasB and ColH provide a valuable chemical tool for probing the active sites of different bacterial metalloproteases. This knowledge supports the rational design of next-generation inhibitors that could be either highly selective for a single bacterial enzyme or engineered as broad-spectrum agents against multiple virulence factors. nih.govnih.gov Such compounds represent a promising alternative or adjunctive therapy to traditional antibiotics in combating challenging bacterial infections. nih.gov

Clostridium histolyticum Collagenase (ColH) Inhibition.

Inhibition of Other Key Enzymes

The mercaptoacetamide scaffold is a recognized pharmacophore in the design of enzyme inhibitors. Research into derivatives of this class has revealed inhibitory activity against a range of important enzymatic targets.

Histone Deacetylases (HDACs), including Schistosoma mansoni HDAC8

Histone deacetylases (HDACs) are crucial epigenetic regulators, and their inhibition is a key strategy in cancer therapy. nih.govplos.org The mercaptoacetamide group can serve as a zinc-binding group in HDAC inhibitors (HDACIs). nih.gov While specific studies on this compound are not detailed in the provided results, related mercaptoacetamide-based compounds have shown potent pan-HDAC inhibitory activity. nih.gov

A significant area of interest is the inhibition of HDAC8 from the parasite Schistosoma mansoni (SmHDAC8), the causative agent of schistosomiasis. nih.govacs.orgmdpi.comnih.gov SmHDAC8 is a validated drug target, as its downregulation impairs the parasite's infectivity. nih.gov The search for selective SmHDAC8 inhibitors is an active area of research to combat this neglected tropical disease, which affects millions worldwide. nih.govmdpi.com Various scaffolds, such as benzohydroxamates and N-(2,5-dioxopyrrolidin-3-yl)-n-alkylhydroxamates, have been identified as SmHDAC8 inhibitors, with some showing nanomolar to low micromolar potency. acs.orgmdpi.com The development of selective inhibitors often exploits structural differences between the parasitic enzyme and its human orthologs, such as a specific side pocket in the binding site. mdpi.com

| Compound Class | Target | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Mercaptoacetamide (6MAQH) | Pan-HDAC | 44 nmol/L | nih.gov |

| Mercaptoacetamide (5MABMA) | Pan-HDAC | 200 nmol/L | nih.gov |

| 3-amidobenzohydroxamates | hHDAC8 & smHDAC8 | Nanomolar range | acs.org |

| N-(2,5-dioxopyrrolidin-3-yl)-n-alkylhydroxamates | smHDAC8 | 4.4–20.3 µM | mdpi.com |

Topoisomerase II Inhibition

Topoisomerase II (Topo II) is an essential enzyme involved in managing DNA topology during replication and transcription, making it a well-established target for anticancer drugs. juniperpublishers.com Topo II inhibitors are broadly classified as poisons, which stabilize the enzyme-DNA cleavage complex, or catalytic inhibitors. juniperpublishers.comnih.gov A variety of chemical structures, including cyclic depsipeptides and thiophene (B33073) derivatives, have been shown to inhibit Topoisomerase II. juniperpublishers.comnih.gov For instance, the novel cyclic depsipeptide BE-22179 was found to completely inhibit the DNA-relaxing activity of L1210 topoisomerase II at a concentration of 0.08 µM. nih.gov

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme in the metabolic pathway of dopamine (B1211576) and other monoamine neurotransmitters. nih.gov Its inhibition can increase dopamine levels in the brain, which is a primary therapeutic strategy for managing Parkinson's disease. nih.govnih.gov MAO-B inhibitors are used both as monotherapy in early-stage Parkinson's and as adjuvant therapy to reduce motor fluctuations in later stages. nih.gov The mechanism involves blocking the catabolism of dopamine, which not only enhances dopaminergic signaling but may also reduce the production of reactive oxygen species associated with this process. nih.gove-century.us Both irreversible inhibitors, such as selegiline (B1681611) and rasagiline, and reversible inhibitors are used clinically. nih.govresearchgate.net

| Inhibitor | Classification | Primary Indication | Reference |

|---|---|---|---|

| Selegiline | Irreversible | Parkinson's Disease | nih.gov |

| Rasagiline | Irreversible | Parkinson's Disease | nih.gov |

| Safinamide | Reversible | Parkinson's Disease | nih.gov |

HIV-1 Related Enzyme Targets, e.g., Reverse Transcriptase and RNase H

The Human Immunodeficiency Virus Type 1 (HIV-1) relies on the viral enzyme reverse transcriptase (RT) for its replication cycle. mdpi.comnih.gov This enzyme has two distinct functions: a DNA polymerase activity that transcribes the viral RNA genome into DNA, and a ribonuclease H (RNase H) activity that degrades the RNA strand from the intermediate RNA/DNA hybrid. mdpi.comnih.gov Both activities are critical for the virus and represent important targets for antiretroviral therapy. mdpi.com While many approved drugs target the polymerase function, the RNase H active site is also a key target for the development of new inhibitors. mdpi.comnih.gov Various chemical scaffolds, such as N-hydroxyimides, have been investigated for their ability to inhibit RNase H. mdpi.com

Application as Probes in Biochemical Assays for Enzyme Activity and Protein Interactions

Chemical compounds with high affinity and selectivity for a specific biological target can be developed into molecular probes. These probes are invaluable tools in biochemical assays to study enzyme activity, delineate signaling pathways, and investigate protein-protein interactions. nih.gov For example, specific ligands are used as probes to study the binding characteristics and functional roles of receptors like the delta opioid receptor. nih.gov The development of such probes is essential for fundamental research and early-stage drug discovery.

Molecular Mechanisms of Enzyme-Ligand Interactions

Understanding the molecular interactions between an enzyme and an inhibitor (ligand) is crucial for structure-based drug design. Techniques like X-ray crystallography and molecular docking provide detailed insights into the binding modes of inhibitors. acs.org For instance, crystallographic analysis of SmHDAC8 in complex with 3-amidobenzohydroxamate inhibitors revealed the precise interactions within the active site that are responsible for their potent inhibitory activity. acs.org Similarly, for mercaptoacetamide-based HDACIs, the mercaptoacetamide moiety typically coordinates with the catalytic zinc ion in the enzyme's active site, forming a key part of the enzyme-ligand interaction. nih.govnih.gov

Analysis of Reversible Inhibition Kinetics.

Following extensive and repeated searches of scientific literature and chemical databases, no specific data was found regarding the reversible inhibition kinetics of the compound this compound. Publicly available research has not detailed its inhibitory constant (Kᵢ), the type of inhibition (e.g., competitive, non-competitive, uncompetitive), or its effects on enzyme kinetic parameters such as Kₘ and Vₘₐₓ. Therefore, a data table for its reversible inhibition kinetics cannot be generated at this time.

Identification of Key Residue Interactions and Binding Pocket Occupancy.

Similarly, comprehensive searches for crystallographic or computational modeling studies of this compound bound to a biological target have yielded no results. There is no available information identifying the specific amino acid residues it may interact with within a binding pocket, nor any description of its binding mode or occupancy. Consequently, a data table detailing these interactions cannot be provided.

It appears that this compound has not been the subject of published research focusing on its biological targets or its mechanism of enzyme inhibition. While the provided outline requests detailed research findings, the absence of such data in the public domain makes it impossible to fulfill the request for a scientifically accurate article on this specific compound.

Structure Activity Relationship Sar Investigations of N 3,4 Dichlorophenyl 2 Mercaptoacetamide and Its Derivatives

Systematic Modulation of the Aryl Moiety

The aryl ring is a primary site for interaction with biological targets, and its substitution pattern is a key determinant of activity and selectivity. nih.gov Research has shown that the phenyl ring itself is crucial for the selectivity of these types of inhibitors against certain human off-targets. nih.gov

The presence, number, and position of halogen atoms on the phenyl ring significantly affect the compound's electronic properties and its ability to form key interactions. The 3,4-dichloro substitution pattern, as seen in the parent compound, is a common feature in many potent analogs. For instance, the compound 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl] acetamide (B32628) was identified as a particularly potent opioid kappa agonist. nih.gov In other series, such as N-phenyl-2,2-dichloroacetamides, quantitative structure-activity relationship (QSAR) studies have been employed to correlate the chemical structure with anticancer activity, further underscoring the importance of halogenation. researchgate.net

Alterations in the halogen positions can lead to varied biological outcomes. For example, a related compound, 2-(2,6-dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one, highlights how different dichlorophenyl substitution patterns are explored in medicinal chemistry. nih.gov The variation of the substitution pattern on the aryl ring influences electron density and hydrogen bonding interactions, which can switch the inhibitory profile of the molecule between different enzymes. nih.gov

Table 1: Effect of Aryl Halogenation on Inhibitory Activity

| Compound Series | Substitution Pattern | Observed Effect | Reference |

|---|---|---|---|

| N-Aryl Mercaptoacetamides | Varying halogen substitutions | Influences selectivity for enzymes like LasB and ColH over human MMPs. | nih.gov |

| N-[2-(1-pyrrolidinyl)ethyl]acetamides | 3,4-Dichlorophenyl | Contributes to high potency as a kappa opioid agonist. | nih.gov |

| N-phenyl-2,2-dichloroacetamides | General Phenyl Substitutions | Chemical composition correlated with anticancer activity via QSAR. | researchgate.net |

Beyond halogens, the introduction of other lipophilic (nonpolar) and polar groups onto the aryl ring has been systematically studied. A series of N-aryl mercaptoacetamides bearing a variety of polar and nonpolar substituents were evaluated as inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB. nih.gov This demonstrates that tuning the polarity of the aryl moiety is a valid strategy for modulating activity against different bacterial targets. nih.gov

In studies of 2-mercapto-N-arylacetamide analogs as potential tyrosinase inhibitors, docking simulations revealed that the hydrophobic interaction of the aryl ring is a key component for potent inhibition, alongside hydrogen bonding from the amide group. rsc.orgnih.gov This suggests that a balance of lipophilic character and hydrogen bonding potential on the aryl ring is necessary for optimal binding.

Table 2: Impact of Non-Halogen Substituents on Aryl Moiety

| Compound Series | Substituent Type | Key Finding | Reference |

|---|---|---|---|

| N-Aryl Mercaptoacetamides | Polar and Nonpolar | Modulates inhibitory activity against bacterial enzymes like NDM-1, VIM-1, and LasB. | nih.gov |

| 2-Mercapto-N-arylacetamides | Aryl Ring (general) | Hydrophobic interaction of the aryl ring is crucial for tyrosinase inhibition. | rsc.orgnih.gov |

Impact of the Thioacetamide (B46855) Linker and α-Substituents

The thioacetamide linker connecting the aryl ring to the mercapto group is not merely a spacer but an active participant in molecular recognition and binding.

Modifications at the α-carbon (the carbon atom between the carbonyl and the sulfur) have been shown to have a significant impact on potency. In a series of related acetamides developed as opioid kappa agonists, the introduction of various alkyl and aryl substituents at the α-position (referred to as C1 of the ethyl-linking moiety) was explored. nih.gov This research, which started from chiral amino acids, demonstrated that placing specific groups at this position could generate compounds capable of adopting a required conformation for high activity. nih.gov The steric bulk and electronic nature of these α-substituents are critical in determining the compound's fit within a receptor's binding pocket.

The three-dimensional shape, or conformation, of these flexible molecules is paramount to their biological function. Conformational analysis of N-[2-(1-pyrrolidinyl)ethyl]acetamide derivatives suggested that only those compounds that could adopt a specific low-energy conformation, similar to a known agonist, would possess the desired activity. nih.gov This highlights that binding affinity is directly linked to the molecule's ability to present the correct spatial arrangement of its functional groups to the target.

Studies on conformationally constrained analogs of other biologically active molecules have shown that locking the structure into what might seem like a favorable orientation can sometimes lead to reduced affinity and potency. nih.gov This can occur if the constrained conformation is suboptimal for receptor interaction or if the structural modifications introduce unfavorable steric hindrance. nih.gov For some related thioacetamides, theoretical calculations have identified multiple stable conformers (e.g., gauche and cis), with one often being significantly more stable than the others. researchgate.net The most potent compounds are typically those whose most stable conformation matches the binding requirements of the biological target.

Pharmacophore Elucidation and Key Structural Features for Enhanced Potency and Selectivity

A pharmacophore is an abstract description of the essential molecular features that are necessary for a molecule to be recognized by a specific biological target. For the N-aryl mercaptoacetamide class, a general pharmacophore model can be inferred from the extensive SAR studies.

Key features often include:

A hydrophobic aryl region: The substituted phenyl ring provides a crucial hydrophobic interaction. rsc.orgnih.gov The specific substitution pattern (e.g., 3,4-dichloro) fine-tunes the electronic properties and fit.

A hydrogen bond donor: The amide N-H group is frequently involved in hydrogen bonding with the target protein. rsc.orgnih.gov

A metal-chelating group: The mercapto (thiol) group is a key feature, often acting as a zinc-binding group in metalloenzymes. nih.gov

A specific spatial arrangement: The linker and α-substituents dictate the conformation and the relative positioning of the aryl ring and the thiol group, which must be optimal for binding. nih.gov

Pharmacophore optimization using computational methods like QSAR has been applied to related N-phenyl-2,2-dichloroacetamide analogues to identify the ideal structural requirements for potent inhibitors. researchgate.net The ultimate goal of these studies is to enhance potency and selectivity. For instance, strategic modifications to the N-aryl mercaptoacetamide scaffold have yielded compounds with submicromolar activity against bacterial metallo-β-lactamases. nih.gov In a different series, modifications based on SAR led to a compound that was 146-fold more active than the parent structure, demonstrating the power of this approach to dramatically improve potency. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and mathematical approach to understanding the relationship between the chemical structures of compounds and their biological activities. For a series of N-(3,4-dichlorophenyl)-2-mercaptoacetamide derivatives, QSAR studies would aim to develop a predictive model that correlates variations in their molecular properties with a measured biological endpoint, such as enzyme inhibition or antimicrobial activity.

The fundamental premise is that the biological activity of a compound is a function of its physicochemical properties. By quantifying these properties, known as molecular descriptors, and applying statistical methods, it is possible to derive a mathematical equation that describes this relationship. Such a model, once validated, can be used to predict the activity of new, unsynthesized derivatives, thereby guiding rational drug design and prioritizing synthetic efforts.

Development and Validation of Predictive Models

The development of a robust QSAR model for this compound derivatives would follow a systematic process. The initial and most critical step is the compilation of a high-quality dataset of compounds with experimentally determined biological activities, ideally measured under uniform conditions.

Model Development: The process begins with the calculation of a wide array of molecular descriptors for each compound in the series. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices, connectivity), or 3D (e.g., molecular shape, volume). The dataset is then typically divided into a training set, used to build the model, and a test set, used for external validation.

Various statistical methods can be employed to generate the QSAR equation. Multiple Linear Regression (MLR) is a common starting point, aiming to find a linear correlation between the biological activity and a small number of the most relevant descriptors. More advanced methods like Partial Least Squares (PLS) or machine learning algorithms such as Support Vector Machines (SVM) and Artificial Neural Networks (ANN) can handle a larger number of descriptors and model non-linear relationships.

Model Validation: Validation is a crucial phase to ensure the model is statistically sound and has predictive power. nih.gov Key validation metrics include:

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the model's internal robustness and stability. A high q² value indicates that the model is not overly dependent on any single compound in the training set.

External Validation: The model's predictive ability is tested on the external test set (compounds not used in model generation). The predictive R² (R²_pred) is calculated to see how well the model predicts the activity of these new compounds. A high R²_pred is essential for a truly predictive QSAR model. nih.gov

A hypothetical validation summary for a future QSAR model on this compound derivatives might look like the table below.

| Validation Parameter | Acceptable Value | Hypothetical Model Value | Description |

| R² (Coefficient of Determination) | > 0.6 | 0.85 | Measures the goodness of fit for the training set. |

| q² (Cross-validated R²) | > 0.5 | 0.78 | Assesses the internal predictive ability of the model. |

| R²_pred (Predictive R² for Test Set) | > 0.5 | 0.72 | Evaluates the model's ability to predict new data. |

| Root Mean Square Error (RMSE) | Low | 0.25 | Indicates the absolute error in the predicted values. |

This table is for illustrative purposes only, as specific data is not available.

Identification of Influential Physicochemical Descriptors

A key outcome of a QSAR study is the identification of the physicochemical descriptors that have the most significant impact on the biological activity of this compound derivatives. These descriptors provide insight into the mechanism of action and guide the design of more potent analogs.

For this class of compounds, several types of descriptors would likely be influential:

Hydrophobic Descriptors: Lipophilicity (logP) is a critical parameter that governs how a molecule crosses biological membranes to reach its target. The dichlorophenyl group contributes significantly to the hydrophobicity of the parent molecule. Variations in substitution on the phenyl ring would modulate this property.

Electronic Descriptors: The electron-withdrawing nature of the two chlorine atoms on the phenyl ring significantly influences the electronic properties of the molecule, such as the acidity of the N-H proton and the charge distribution across the amide bond. Descriptors like Hammett constants (σ), dipole moment, and atomic charges calculated by quantum chemical methods would be important. These factors could affect hydrogen bonding or other electrostatic interactions with a biological target.

Steric/Topological Descriptors: The size and shape of the molecule are crucial for fitting into a target's binding site. Descriptors such as molecular weight (MW), molar refractivity (MR, related to volume and polarizability), and various topological indices (e.g., Kier & Hall indices) that describe molecular shape, size, and branching would likely be important. For instance, the position and size of substituents on the phenyl ring could create steric hindrance or favorable van der Waals contacts.

The table below presents a hypothetical summary of influential descriptors that could arise from a QSAR study on this compound series.

| Descriptor Type | Specific Descriptor Example | Potential Influence on Activity |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | A positive coefficient might suggest that increased lipophilicity enhances activity, possibly by improving membrane permeability. |

| Electronic | Dipole Moment (µ) | A specific dipole moment might be optimal for interaction with a polar binding site. |

| Electronic | LUMO Energy (Lowest Unoccupied Molecular Orbital) | A lower LUMO energy could indicate greater susceptibility to nucleophilic attack, which might be relevant to the compound's mechanism. |

| Steric | Molar Refractivity (MR) | A positive coefficient for a substituent's MR value could indicate that larger, more polarizable groups are favored in a specific position. |

| Topological | Kappa Shape Indices (κ) | These descriptors quantify molecular shape and could reveal that a more linear or a more branched structure is preferred for activity. |

This table is for illustrative purposes only, as specific data is not available.

By analyzing the coefficients of these descriptors in a validated QSAR model, researchers could make informed decisions, for example, concluding that increasing electron-withdrawing character at a certain position while maintaining a specific molecular volume is key to enhancing the desired biological activity.

Computational Chemistry and Molecular Modeling Approaches in Research on N 3,4 Dichlorophenyl 2 Mercaptoacetamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding how N-(3,4-dichlorophenyl)-2-mercaptoacetamide might interact with a specific protein target.

Prediction of Binding Modes and Affinities

Molecular docking simulations are utilized to predict the binding mode and estimate the binding affinity of this compound to its potential biological targets. The process involves generating a multitude of possible conformations of the ligand within the binding site of the receptor and then scoring these poses based on a scoring function that approximates the free energy of binding.

The binding affinity, often expressed as a docking score or estimated inhibition constant (Ki), provides a quantitative measure of the strength of the interaction. Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and the target. For this compound, these predictions are vital for ranking its potential efficacy against other compounds and for prioritizing it for further experimental testing.

Table 1: Predicted Binding Affinities for this compound with Various Targets

| Target Protein | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) |

|---|---|---|

| Target A | -8.5 | 1.2 µM |

| Target B | -7.9 | 3.5 µM |

| Target C | -9.1 | 0.8 µM |

Note: This data is illustrative and based on typical outcomes of molecular docking studies.

Analysis of Hydrogen Bonding and Hydrophobic Contacts

A detailed analysis of the docked poses of this compound reveals the specific molecular interactions that stabilize the ligand-target complex. Key among these are hydrogen bonds and hydrophobic interactions.

Hydrogen Bonding: The mercaptoacetamide group of the compound contains both hydrogen bond donors (the N-H group) and acceptors (the C=O and S-H groups), which can form crucial hydrogen bonds with amino acid residues in the binding pocket of a target protein. The dichlorophenyl ring can also influence the electronic environment and potential for weak hydrogen bonds.

Table 2: Key Interactions of this compound in a Hypothetical Binding Site

| Interaction Type | Interacting Group on Ligand | Interacting Residue on Protein | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | N-H | Asp120 (main chain C=O) | 2.9 |

| Hydrogen Bond | C=O | Gln78 (side chain N-H) | 3.1 |

| Hydrophobic Interaction | Dichlorophenyl ring | Leu45, Val98, Ile102 | 3.5 - 4.0 |

Note: This data is illustrative and based on typical outcomes of molecular docking studies.

Binding Free Energy (BFE) Calculations

While molecular docking provides a rapid assessment of binding, more rigorous methods like binding free energy (BFE) calculations offer a more accurate estimation of the binding affinity.

Thermodynamic Insights into Ligand Binding

Binding free energy calculations provide a deeper thermodynamic understanding of the binding process by dissecting the free energy into its enthalpic and entropic components. Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used. These calculations are typically performed on snapshots from molecular dynamics simulations, providing an ensemble-averaged estimation of the binding free energy.

For this compound, these calculations can validate the predictions from molecular docking and provide a more reliable estimate of its potency. The breakdown of the energy components can also reveal the key driving forces for binding, whether they are dominated by electrostatic interactions, van der Waals forces, or solvation effects.

Advanced Quantum Chemical and Hybrid QM/MM Methods

For a more precise understanding of the electronic and reactive properties of this compound, advanced quantum chemical and hybrid quantum mechanics/molecular mechanics (QM/MM) methods are employed.

Electronic Structure Theory Applications

Electronic structure theory, particularly Density Functional Theory (DFT), is used to study the intrinsic properties of this compound. These calculations can determine the molecule's optimized geometry, electron density distribution, and molecular orbitals (HOMO and LUMO). This information is crucial for understanding the molecule's reactivity, stability, and spectroscopic properties. For instance, the electrostatic potential surface can reveal the regions of the molecule most likely to engage in electrostatic interactions.

Hybrid QM/MM methods combine the accuracy of quantum mechanics for a critical region of the system (e.g., the ligand and the active site) with the efficiency of molecular mechanics for the surrounding environment (e.g., the rest of the protein and solvent). This approach allows for the study of chemical reactions and other processes that involve changes in electronic structure within a biological context, providing a highly detailed and accurate picture of the ligand-target interaction at the quantum level.

QM/MM for Accurate Protein-Ligand Interaction Description

A significant challenge in molecular modeling is the precise calculation of the binding affinity between a ligand and its protein target. nih.gov While classical molecular mechanics (MM) methods are fast, their accuracy can be limited by the fixed-charge force fields they employ. nih.gov To achieve a more accurate description of protein-ligand interactions, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are utilized. rsc.org

In the QM/MM approach, the most critical part of the system, typically the ligand and the key amino acid residues in the protein's active site, is treated with high-level quantum mechanics (QM). nih.govrsc.org This allows for a precise calculation of electronic effects, such as charge distribution, polarization, and the formation or breaking of covalent bonds. nih.gov The remainder of the protein and the surrounding solvent are handled by the computationally less expensive molecular mechanics (MM) force field. nih.gov

This hybrid methodology provides a more accurate representation of the electronic interaction energies, which can be broken down into their constituent van der Waals (vdW) and electrostatic components. rsc.org Research has shown that using QM/MM to generate polarizable protein charges can significantly improve the correlation between calculated binding free energies (ΔG) and experimental data when compared to standard MM force fields like AMBER ff03. nih.gov For instance, one study demonstrated that for complexes of streptavidin and biotin, the correlation coefficient with experimental data jumped from 0.47 with the standard force field to 0.92 when using QM/MM-derived charges. nih.gov This enhanced accuracy is crucial for reliably predicting the binding modes and affinities of compounds like this compound, thereby guiding more effective drug design. nih.govresearchgate.net

In Silico Screening and Rational Design Strategies

In silico screening and rational design are foundational strategies in modern drug discovery, enabling the efficient identification and optimization of lead compounds. nih.govmdpi.com These approaches leverage computational power to screen vast chemical libraries and to iteratively improve the properties of promising molecules.

Virtual library screening is a computational technique used to search large databases of chemical compounds for molecules that are likely to bind to a specific biological target. mdpi.commdpi.com This process begins with a 3D model of the target protein, which can be obtained from X-ray crystallography or generated through homology modeling. A binding site is then defined, and computational docking algorithms are used to predict the binding pose and affinity of each molecule in the library. mdpi.comresearchgate.net

Libraries for screening can be vast, containing millions of compounds from commercial vendors like ChemDiv or public databases like ZINC15 and the National Cancer Institute (NCI) library. mdpi.comchemdiv.com Alternatively, more focused, targeted libraries can be used. These smaller libraries contain compounds known to be active against a particular class of targets (e.g., protease inhibitors) or that have been pre-filtered to have desirable drug-like properties, such as those adhering to Lipinski's rule of five. mdpi.com

The process typically involves a hierarchical filtering approach. mdpi.com An initial high-throughput virtual screen selects a top percentage of compounds based on docking scores. mdpi.com These hits are then subjected to more rigorous analysis, which may include more advanced docking protocols, molecular dynamics (MD) simulations to assess the stability of the protein-ligand complex, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to evaluate their pharmacokinetic properties. mdpi.com This multi-step process effectively narrows down a massive virtual library to a manageable number of promising candidates for experimental synthesis and testing. mdpi.commdpi.com For example, N-aryl mercaptoacetamides have been identified as potent inhibitors of bacterial enzymes like metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa, showcasing the power of screening to identify novel inhibitor classes. nih.gov

Once a "hit" or "lead" compound such as a mercaptoacetamide derivative is identified, computational design plays a pivotal role in optimizing its structure to enhance desired properties like potency, selectivity, and metabolic stability. nih.govnih.gov This lead optimization phase is an iterative cycle of design, synthesis, and testing, heavily guided by molecular modeling. nih.gov

A key aspect of this process is understanding the structure-activity relationship (SAR), which describes how chemical modifications to a compound affect its biological activity. nih.gov Computational tools like molecular docking and free energy perturbation (FEP) calculations allow researchers to predict the impact of structural changes on binding affinity. nih.gov For instance, docking studies on N-aryl mercaptoacetamides revealed that the free thiol group is the active form, forming a coordinate bond with a key zinc ion in the active site of enzymes like histone deacetylase 8 (HDAC8) and bacterial metallo-β-lactamases. nih.govnih.gov

Based on these insights, medicinal chemists can rationally design new analogs. Halogen atoms, such as the dichloro substitution on the phenyl ring of this compound, are often incorporated to modulate electronic properties and improve characteristics like membrane permeability, which can be crucial for reaching targets within the central nervous system (CNS). researchgate.net Studies on mercaptoacetamide-based HDAC inhibitors have demonstrated that such rational design can lead to compounds with potent, low-nanomolar inhibitory activity and excellent selectivity against related enzyme isoforms. researchgate.net The tables below present findings from research on related mercaptoacetamide compounds, illustrating how structural modifications influence inhibitory activity.

Table 1: Inhibitory Activity of N-Aryl Mercaptoacetamides Against Metallo-β-lactamases (MBLs)

| Compound ID | Substitution on N-Aryl Ring | NDM-1 IC₅₀ (µM) | VIM-1 IC₅₀ (µM) | IMP-7 IC₅₀ (µM) |

|---|---|---|---|---|

| 24 | 4-C₂H₄OH | 11 ± 4 | 6.7 ± 3.0 | 5.9 ± 2.0 |

| 25 | 4-SO₂NH₂ | 7.7 ± 1.2 | 6.3 ± 1.5 | 4.1 ± 0.9 |

| 28 | 4-Ac | 5.4 ± 2.5 | 1.5 ± 0.2 | Not Reported |

Data sourced from a study on N-aryl mercaptoacetamides as multi-target inhibitors. nih.gov IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity.

Table 2: HDAC Inhibitory Activity of Selected Mercaptoacetamides

| Compound ID | Cap Group | HDAC6 IC₅₀ (nM) | HDAC1 IC₅₀ (nM) |

|---|---|---|---|

| 7e | Indole Analogue | 11 | >10000 |

| 13a | Quinoline Analogue | 2.8 | >10000 |

Data from a study on the design of potent and selective HDAC6 inhibitors. researchgate.net The high IC₅₀ values for HDAC1 indicate excellent selectivity for HDAC6.

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Targets and Mechanistic Pathways

Future research into N-(3,4-dichlorophenyl)-2-mercaptoacetamide should prioritize the identification and validation of its biological targets and the elucidation of its mechanistic pathways. The N-aryl mercaptoacetamide scaffold has shown potential as a multi-target inhibitor, particularly in the context of anti-infective drug discovery. nih.gov

One promising area of investigation is the compound's potential as an inhibitor of bacterial enzymes. The broader class of N-aryl mercaptoacetamides has been identified as potential inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa. nih.gov MBLs confer resistance to a broad range of β-lactam antibiotics, and their inhibition could restore the efficacy of these crucial drugs. LasB is a key virulence factor that contributes to tissue invasion and immune evasion by P. aeruginosa. nih.gov A derivative of this class has demonstrated in vivo efficacy in a Galleria mellonella larvae infection model, highlighting the potential of these compounds as anti-virulence agents. nih.gov

Additionally, compounds containing a dichlorophenyl moiety have been associated with other biological activities. For instance, some dichlorophenyl derivatives have been investigated as selective σ1 receptor ligands with potential antinociceptive effects, suggesting a possible role in pain management. nih.gov Another area of interest is the aryl hydrocarbon receptor (AhR), which has been explored as a target for other dichlorophenyl-containing molecules. researchgate.net The exploration of these and other potential targets could be guided by initial broad-spectrum screening followed by more focused biochemical and cellular assays.

Table 1: Potential Biological Targets for this compound Based on Related Compounds

| Potential Target | Therapeutic Area | Rationale |

| Metallo-β-lactamases (MBLs) | Infectious Disease | N-aryl mercaptoacetamides show inhibitory activity against MBLs. nih.gov |

| LasB Virulence Factor | Infectious Disease | N-aryl mercaptoacetamides inhibit this key P. aeruginosa virulence factor. nih.gov |

| Sigma-1 (σ1) Receptor | Pain Management | Dichlorophenyl-containing compounds have shown affinity for this receptor. nih.gov |

| Aryl Hydrocarbon Receptor (AhR) | Various | The dichlorophenyl moiety is present in some known AhR ligands. researchgate.net |

Development of Advanced Synthetic Methodologies for Expanded Chemical Space

The future development of this compound and its analogs will benefit from advanced and efficient synthetic methodologies. Current methods for synthesizing N-aryl mercaptoacetamides provide a solid foundation. A common approach involves a three-step process starting from the corresponding aniline (B41778). This includes an amide formation step with chloroacetyl chloride, followed by a nucleophilic substitution (SN2) reaction with potassium thioacetate (B1230152), and finally hydrolysis to yield the desired thiol. chemrxiv.org

Alternative strategies have also been employed, such as the coupling of an α-chloro carboxylic acid with an aniline derivative to form the amide bond. nih.gov For more complex structures or to introduce specific functionalities, coupling agents like 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b] pyridinium (B92312) 3-oxide hexafluorophosphate (B91526) (HATU) can be utilized. nih.gov In the synthesis of related mercaptoacetamide-based histone deacetylase (HDAC) inhibitors, a common strategy involves coupling with 2-(tritylthio)acetic acid, followed by the removal of the trityl protecting group. nih.gov

Future synthetic efforts could focus on developing more convergent and diversity-oriented synthetic routes. This would enable the rapid generation of a library of analogs with varied substitution patterns on the dichlorophenyl ring and modifications to the mercaptoacetamide backbone. Such a library would be invaluable for establishing robust structure-activity relationships (SAR) and for optimizing properties such as potency, selectivity, and pharmacokinetic profiles. The exploration of novel catalytic methods, such as C-H activation or flow chemistry, could also lead to more efficient and scalable syntheses.

Integration of Multi-Omics Data in Biological Target Validation

To gain a comprehensive understanding of the biological effects of this compound and to validate its potential targets, the integration of multi-omics data will be crucial. While no specific multi-omics studies have been reported for this compound, this approach offers a powerful strategy for future research. chemrxiv.orgnih.gov By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can obtain a systems-level view of the cellular response to the compound.

For instance, if initial screening suggests activity against bacterial targets like MBLs or LasB, a multi-omics approach could be applied to the target organism. Transcriptomic analysis (e.g., RNA-seq) could reveal changes in gene expression profiles upon treatment with the compound, providing insights into the affected pathways. Proteomic studies could identify changes in protein abundance, post-translational modifications, or protein-protein interactions, helping to confirm the direct target and uncover off-target effects. nih.gov Metabolomic analysis could then be used to assess the downstream functional consequences of target engagement by measuring changes in the cellular metabolome. researchgate.net

The integration of these different omics datasets can help to build comprehensive models of the compound's mechanism of action, identify potential biomarkers of efficacy or toxicity, and guide the design of more selective and potent derivatives.

Refinement and Development of Advanced Computational Models for Activity Prediction

Computational modeling will be an indispensable tool in the future research and development of this compound. Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and virtual screening can accelerate the discovery and optimization of new drug candidates. nih.govnih.gov

QSAR models can be developed to predict the biological activity of new analogs based on their structural features. For example, a QSAR model has been successfully developed for a series of (Z)-2-(3,4-dichlorophenyl)acrylonitriles, which share the same dichlorophenyl moiety, to predict their cytotoxicity against breast cancer cells. researchgate.net A similar approach could be applied to this compound to guide the design of more potent inhibitors of its identified targets.

Molecular docking studies can provide insights into the binding mode of the compound with its target protein, helping to rationalize observed SAR and to design new analogs with improved binding affinity. nih.gov High-throughput virtual screening of large chemical libraries can be used to identify novel scaffolds or derivatives with predicted activity against the target of interest. nih.gov These computational approaches, when used in an iterative cycle with chemical synthesis and biological testing, can significantly streamline the drug discovery process.

Bridging Fundamental Research to Mechanistic Pre-clinical Efficacy Studies

A critical aspect of future research will be to bridge the gap between fundamental laboratory findings and preclinical efficacy studies. This involves a systematic evaluation of the compound's pharmacological properties, including its efficacy, and pharmacokinetic profile in relevant in vivo models.

Initial in vivo efficacy studies for N-aryl mercaptoacetamides have been conducted using invertebrate models, such as the Galleria mellonella larvae infection model, which provides a rapid and cost-effective way to assess the potential of these compounds as anti-infective agents. nih.gov Promising candidates identified in such models can then be advanced to more complex preclinical models.

For compounds with potential antibacterial activity, this would involve testing in established murine models of infection, such as thigh or lung infection models, to evaluate their ability to reduce bacterial burden. nih.gov For other potential indications, such as pain, appropriate animal models of nociception would be employed. nih.gov These efficacy studies should be conducted in parallel with pharmacokinetic and pharmacodynamic (PK/PD) modeling to establish a clear relationship between drug exposure, target engagement, and the desired therapeutic effect. Furthermore, mechanistic preclinical studies will be essential to understand how the compound's effects at the molecular and cellular level translate to a therapeutic outcome in a whole organism.

Q & A

What are the optimal synthetic routes and purification strategies for N-(3,4-dichlorophenyl)-2-mercaptoacetamide?

Basic Research Question

The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For instance, analogous compounds like N-(3,4-dichlorophenyl)acetamide are synthesized via acetylation of 3,4-dichloroaniline using acetyl chloride or acetic anhydride under reflux conditions . To optimize yield and purity:

- Reaction Solvent : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reactivity.

- Purification : Recrystallization from ethanol/water mixtures improves purity, as demonstrated for N-(3,4-dichlorophenyl)acetamide (melting point: 121–124°C) .

- Thiol Group Protection : Introduce the mercapto group via thioester intermediates to prevent oxidation, followed by deprotection under mild reducing conditions (e.g., NaBH₄).

How can researchers confirm the molecular structure of this compound?

Basic Research Question

Structural confirmation requires a combination of spectroscopic and crystallographic methods:

- NMR Spectroscopy : Compare H and C NMR chemical shifts with structurally similar compounds (e.g., H δ 2.3 ppm for the acetamide methyl group in N-(3,4-dichlorophenyl)acetamide) .

- X-ray Crystallography : Use programs like SHELXL for small-molecule refinement to resolve bond lengths and angles, particularly for the dichlorophenyl and mercaptoacetamide moieties .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (expected m/z ~248.0 for C₈H₆Cl₂NOS).

What methodologies are used to investigate the mechanism of action of this compound?

Advanced Research Question

The compound’s bioactivity likely stems from interactions with cellular targets (e.g., enzymes or receptors). Key approaches include:

- Molecular Docking : Model binding to hypothesized targets (e.g., opioid receptors, as seen in U-47700 derivatives with dichlorophenyl groups) .

- In Vitro Binding Assays : Use radiolabeled ligands or surface plasmon resonance (SPR) to quantify affinity for targets like kinases or GPCRs.

- Hydrogen-Bond Analysis : Investigate the role of the mercapto group in forming disulfide bonds or coordinating metal ions, similar to piperazine-containing analogs .

How do structural modifications influence the biological activity of this compound?

Advanced Research Question

Structure-activity relationship (SAR) studies require systematic variation of substituents:

- Chlorine Position : Compare activity with 2,4-dichloro or 3,5-dichloro isomers to assess positional effects on lipophilicity and target binding .

- Mercapto Group Replacement : Substitute -SH with -OH or -NH₂ to evaluate its role in redox activity or hydrogen bonding .

- Pharmacophore Hybridization : Integrate moieties like triazoles (as in ) to enhance multitarget engagement .

What analytical techniques are recommended for quantifying this compound in biological matrices?

Advanced Research Question

For pharmacokinetic or metabolic studies:

- HPLC-UV/Vis : Use C18 columns with mobile phases (e.g., acetonitrile/0.1% formic acid) and detection at ~254 nm.

- LC-MS/MS : Employ multiple reaction monitoring (MRM) for high sensitivity, leveraging the compound’s chlorine isotopes (³⁵Cl/³⁷Cl) for fragmentation patterns.

- Sample Preparation : Solid-phase extraction (SPE) or protein precipitation with acetonitrile minimizes matrix interference .

How can researchers assess the stability of this compound under varying conditions?

Basic Research Question

Stability studies guide storage and handling protocols:

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures .

- pH Sensitivity : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC.

- Light Sensitivity : Conduct accelerated photostability tests using ICH Q1B guidelines.

What computational tools are effective for predicting the binding affinity of this compound?

Advanced Research Question

Computational approaches reduce experimental workload:

- Docking Software : AutoDock Vina or Schrödinger Glide for preliminary screening against targets like cytochrome P450 enzymes .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over time (e.g., GROMACS) to assess binding stability.

- QSAR Models : Train models using datasets from analogs (e.g., U-47700 derivatives) to predict IC₅₀ values .

How should researchers address contradictory data in biological assays involving this compound?

Advanced Research Question

Contradictions (e.g., varying IC₅₀ values across studies) require rigorous validation:

- Replicate Experiments : Perform triplicate assays under standardized conditions.

- Meta-Analysis : Compare data across structurally related compounds (e.g., dichlorophenyl acetamides in and ) to identify trends.

- Orthogonal Assays : Confirm activity using alternative methods (e.g., fluorescence polarization alongside SPR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.